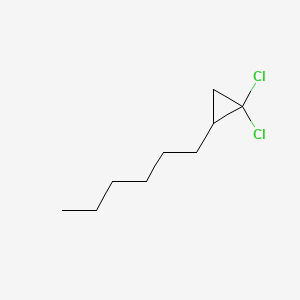
Cyclopropane, 1,1-dichloro-2-hexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane, 1,1-dichloro-2-hexyl- is an organic compound with the molecular formula C9H16Cl2 It is a derivative of cyclopropane, a three-membered ring structure known for its high strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1,1-dichloro-2-hexyl- typically involves the reaction of hexylmagnesium bromide with 1,1-dichlorocyclopropane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
C6H13MgBr+C3H4Cl2→C9H16Cl2+MgBrCl
Industrial Production Methods
Industrial production methods for cyclopropane, 1,1-dichloro-2-hexyl- are not well-documented in the literature. the general principles of Grignard reactions and the handling of cyclopropane derivatives apply. The process would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control.
化学反応の分析
Types of Reactions
Cyclopropane, 1,1-dichloro-2-hexyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of alcohols or amines.
Reduction: Formation of cyclopropane with fewer chlorine atoms.
Oxidation: Formation of cyclopropane derivatives with hydroxyl or carbonyl groups.
科学的研究の応用
Cyclopropane, 1,1-dichloro-2-hexyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of cyclopropane, 1,1-dichloro-2-hexyl- involves its high ring strain and the presence of reactive chlorine atoms. These features make it highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Cyclopropane, 1,1-dichloro-: Similar in structure but lacks the hexyl group.
Cyclopropane, 1,2-dichloro-: Different substitution pattern on the cyclopropane ring.
Cyclopropane, 1,1-dichloro-2-hexyl-3-phenyl-: Contains an additional phenyl group, altering its reactivity and applications.
Uniqueness
Cyclopropane, 1,1-dichloro-2-hexyl- is unique due to the presence of both chlorine atoms and a hexyl group, which significantly influence its chemical behavior and potential applications. The combination of these substituents makes it a versatile compound in various fields of research.
特性
CAS番号 |
5685-42-7 |
|---|---|
分子式 |
C9H16Cl2 |
分子量 |
195.13 g/mol |
IUPAC名 |
1,1-dichloro-2-hexylcyclopropane |
InChI |
InChI=1S/C9H16Cl2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3 |
InChIキー |
ZDCAKKLRZDIXSV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CC1(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



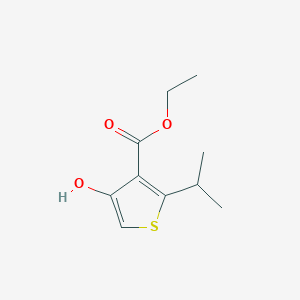
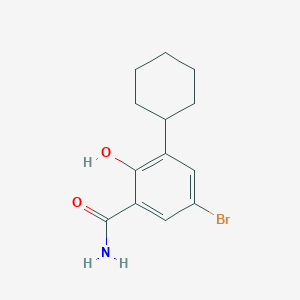


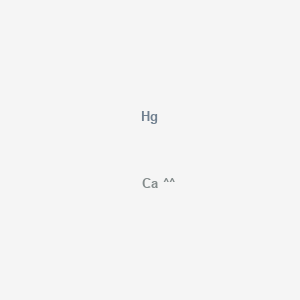
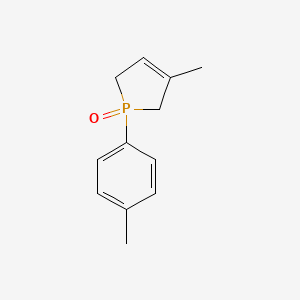

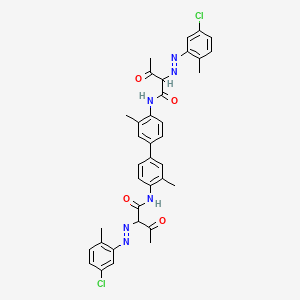
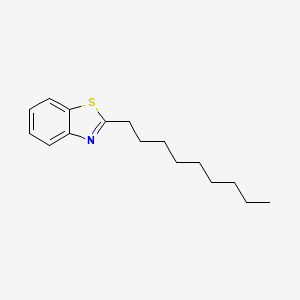
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
